

Application Notes and Protocols for Administering Calcium Dextrofolinate in Preclinical Cancer Models

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Compound of Interest

Compound Name: Calcium dextrofolinate

Cat. No.: B606455

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Calcium dextrofolinate** in preclinical cancer models, particularly in combination with the chemotherapeutic agent 5-fluorouracil (5-FU). The protocols detailed below are intended to serve as a starting point for researchers, and may require optimization for specific cancer models and experimental questions.

Introduction

Calcium dextrofolinate, the dextrorotatory isomer of folinic acid, is a biomodulator of 5-fluorouracil (5-FU) chemotherapy. Its primary role is to enhance the cytotoxic effects of 5-FU by stabilizing the binding of the 5-FU active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), to its target enzyme, thymidylate synthase (TS). This stabilization leads to prolonged inhibition of DNA synthesis in cancer cells, thereby increasing the efficacy of 5-FU. This document outlines the protocols for preparing and administering **Calcium dextrofolinate** in both in vitro and in vivo preclinical cancer models.

Data Presentation

Table 1: In Vitro Efficacy of 5-Fluorouracil (5-FU) in Human Colon Cancer Cell Lines

Cell Line	5-FU IC50 (μM) at 72h	Citation
HT-29	0.45 ± 0.01	[1]
Caco-2	1.32 ± 0.50	[1]
HCT 116	11.3 (after 3 days)	[2]

Table 2: In Vivo Tumor Growth Inhibition with 5-FU and Calcium Folate Combination Therapy

Cancer Model	Treatment Group	Dosage and Schedule	Tumor Growth Inhibition (%)	Citation
Human Gastric Cancer Xenografts (SGC7901 cells) in Nude Mice	5-FU	Not Specified	26.36	[3]
Celecoxib	Not Specified	59.70	[3]	
5-FU + Celecoxib	Not Specified	88.37	[3]	
Human Colorectal Cancer Xenografts	UFT (5-FU prodrug)	20 mg/kg/day, p.o. for 14 days	23-67	[4]
UFT + Leucovorin	UFT: 20 mg/kg/day, LV: 10 mg/kg/day, p.o. for 14 days	55-79	[4]	

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol details the methodology for assessing the cytotoxic effects of **Calcium dextrofolinate** in combination with 5-FU on cancer cell lines.

Materials:

- Cancer cell lines (e.g., HT-29, Caco-2)
- Complete cell culture medium
- **Calcium dextrofolinate** (sterile, cell culture grade)
- 5-Fluorouracil (sterile, cell culture grade)
- 96-well plates
- Cell viability assay reagent (e.g., MTT, PrestoBlue)
- Plate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Drug Preparation: Prepare stock solutions of **Calcium dextrofolinate** and 5-FU in a suitable solvent (e.g., sterile water, DMSO) and dilute to desired concentrations in complete cell culture medium.
- Treatment Administration:
 - Simultaneous Treatment: Add 50 µL of the 5-FU solution and 50 µL of the **Calcium dextrofolinate** solution to the wells simultaneously.
 - Sequential Treatment: Add 50 µL of the **Calcium dextrofolinate** solution to the wells and incubate for a predetermined time (e.g., 1 hour) before adding 50 µL of the 5-FU solution.
- Incubation: Incubate the treated plates for 24, 48, or 72 hours.

[1]

- **Cell Viability Assessment:** After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) for each treatment condition. The combination index (CI) can be calculated to determine if the drug combination is synergistic, additive, or antagonistic.^[1]

In Vivo Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model and the administration of **Calcium dextrofolinate** and 5-FU to assess their antitumor efficacy.

Materials:

- Immunocompromised mice (e.g., nude, SCID)
- Cancer cells (e.g., 1×10^6 HCT116 cells)
- Matrigel (optional)
- **Calcium dextrofolinate** solution for injection
- 5-Fluorouracil solution for injection
- Sterile saline or PBS
- Calipers for tumor measurement

Procedure:

- **Tumor Implantation:** Subcutaneously inject cancer cells, optionally mixed with Matrigel, into the flank of each mouse.
- **Tumor Growth:** Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- **Randomization:** Randomize mice into treatment groups (e.g., vehicle control, 5-FU alone, **Calcium dextrofolinate** alone, 5-FU + **Calcium dextrofolinate**).
- **Treatment Administration:**

- Administer 5-FU via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 100 mg/kg).[5]
- Administer **Calcium dextrofolinate** via i.p. injection. For simultaneous administration, inject immediately after the 5-FU injection.[1]
- Monitoring:
 - Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight and overall health of the mice daily.
- Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting).

Preparation and Stability of Calcium Dextrofolinate for Injection

Calcium dextrofolinate for injection is typically supplied as a lyophilized powder.

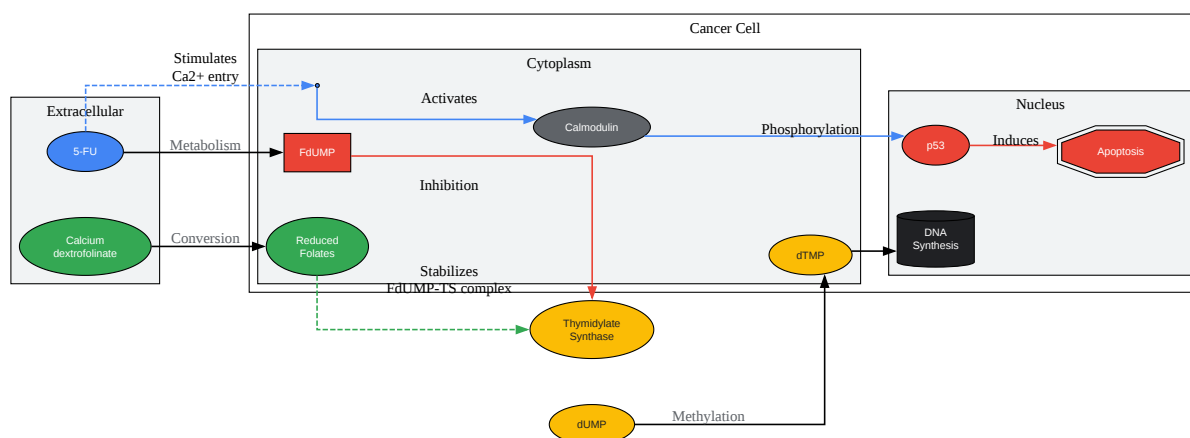
Reconstitution and Dilution:

- Reconstitute the lyophilized powder with sterile water for injection to a concentration of 10 mg/mL.[6]
- For infusion, the reconstituted solution can be further diluted with 0.9% Sodium Chloride or 5% Dextrose in water.[6][7]

Stability:

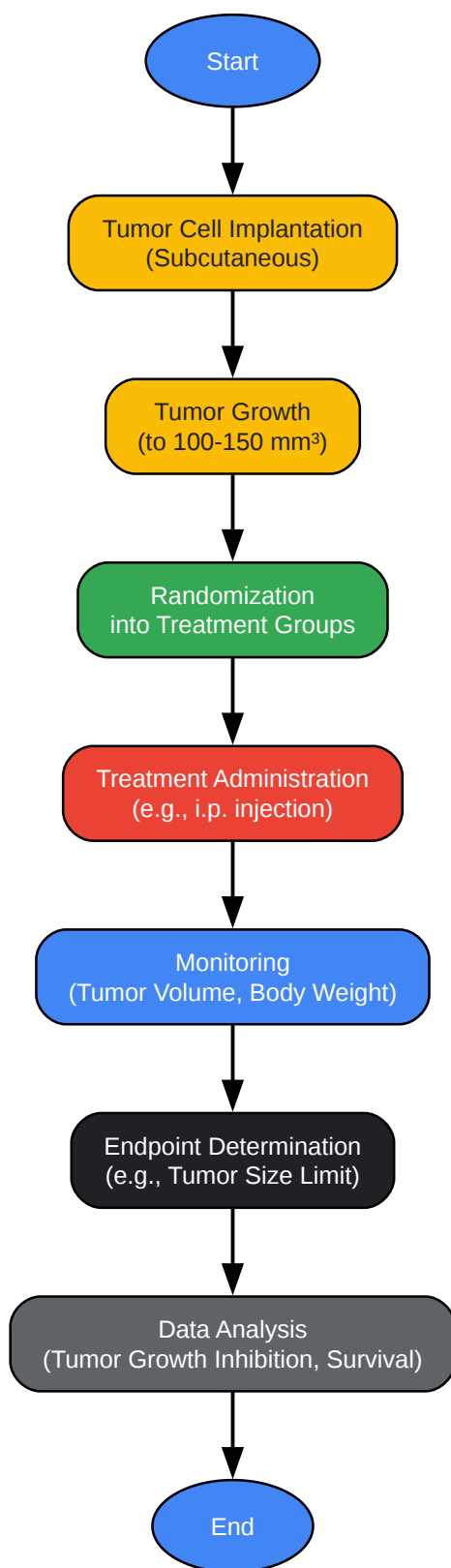
- Reconstituted Calcium levofolinate (the levo-isomer, which is expected to have similar stability to the dextro-isomer) is chemically and physically stable for at least 14 days when stored at 2-8°C and protected from light.[6][7]
- Diluted solutions in 0.9% NaCl or 5% Dextrose are also stable under the same conditions.[6]

Mandatory Visualizations



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Caption: Signaling pathway of 5-FU and **Calcium dextrofolinate**.



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Caption: In vivo xenograft experimental workflow.

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